

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of SHR2415

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR2415 is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the RAS-RAF-MEK-ERK signaling pathway, the inhibition of ERK1/2 presents a promising therapeutic strategy for cancers with mutations in this pathway.[1][3] These application notes provide a summary of the preclinical pharmacokinetic (PK) properties of **SHR2415** and detailed protocols for its evaluation in various animal models.

Data Presentation

The pharmacokinetic profile of **SHR2415** has been evaluated in mice, rats, and dogs following both intravenous (IV) and oral (p.o.) administration. The compound exhibits favorable pharmacokinetic properties across these species, including high oral bioavailability.[3]

Table 1: Intravenous Pharmacokinetic Parameters of SHR2415



Species	Dose (mg/kg)	CL (mL/min/kg)	Vss (L/kg)	t1/2 (h)	AUC (ng/h/mL)
Mouse	1	10.1	1.1	1.9	1650
Rat	1	12.3	1.5	2.1	1354
Dog	0.5	4.5	1.2	4.1	1852

Data

extracted

from Li X, et

al. ACS Med

Chem Lett.

2022;13(4):7

01-706.[3]

Table 2: Oral Pharmacokinetic Parameters of SHR2415

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng/h/mL)	F (%)
Mouse	2	875	1.0	2995	90.8
Rat	2	453	2.0	2735	101.0
Dog	2	621	1.0	3741	101.0

Data

extracted

from Li X, et

al. ACS Med

Chem Lett.

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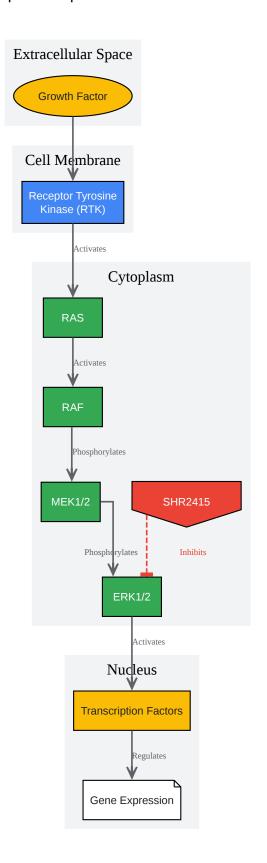
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Signaling Pathway

SHR2415 targets the ERK1 and ERK2 kinases, which are central components of the mitogenactivated protein kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated



in cancer due to mutations in upstream proteins like RAS and RAF.



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Figure 1: SHR2415 Mechanism of Action in the MAPK Pathway.

Experimental Protocols

The following are detailed protocols for conducting preclinical pharmacokinetic studies of **SHR2415**. These are representative protocols based on standard methodologies and the key parameters reported for **SHR2415**.

Protocol 1: In Vivo Pharmacokinetic Study

- 1. Animal Models:
- Species: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs.
- Health Status: Healthy, specific-pathogen-free.
- Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
- Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. Animals should be fasted overnight before oral administration.
- 2. Dosing Formulation:
- Intravenous (IV): Dissolve SHR2415 in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to the desired concentration.
- Oral (p.o.): Prepare a suspension or solution of **SHR2415** in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration.
- 3. Administration:
- IV Administration:
 - Mouse and Rat: Administer a single bolus dose of 1 mg/kg via the tail vein.
 - Dog: Administer a single bolus dose of 0.5 mg/kg via a cephalic vein.



Oral Administration:

Mouse, Rat, and Dog: Administer a single dose of 2 mg/kg via oral gavage.

4. Blood Sampling:

- Schedule: Collect serial blood samples at appropriate time points to adequately define the plasma concentration-time profile. Suggested time points include:
 - IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - p.o.: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

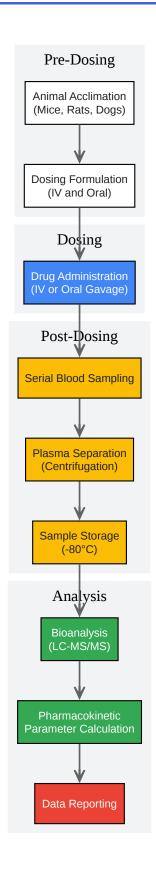
· Collection:

- Mice: Collect approximately 50 μL of blood per time point via saphenous or submandibular vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
- Rats: Collect approximately 100-200 μL of blood per time point via the jugular vein or tail vein into tubes containing an anticoagulant.
- Dogs: Collect approximately 1 mL of blood per time point from a cephalic or jugular vein into tubes containing an anticoagulant.
- Processing: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method:

- Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SHR2415 in plasma samples.
- 6. Pharmacokinetic Analysis:
- Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.





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Figure 2: Experimental Workflow for Preclinical PK Studies.



Protocol 2: Bioanalytical Method for SHR2415 in Plasma

- 1. Sample Preparation:
- Thaw plasma samples on ice.
- Perform protein precipitation by adding a suitable volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard to a specific volume of plasma (e.g., 50 μL).
- Vortex mix the samples to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- 2. LC-MS/MS System:
- Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
 - Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: A typical flow rate would be 0.4 mL/min.
 - Gradient: Develop a gradient to ensure adequate separation of SHR2415 and the internal standard from endogenous plasma components.
- Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
 - Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-toproduct ion transitions for SHR2415 and the internal standard.
- 3. Method Validation:



- The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).
- 4. Data Analysis:
- Quantify the concentration of SHR2415 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

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